molecular formula C13H22N2O3 B15360498 tert-Butyl dihydro-1H,4H-3a,6a-(methanooxymethano)pyrrolo[3,4-c]pyrrole-2(3H)-carboxylate

tert-Butyl dihydro-1H,4H-3a,6a-(methanooxymethano)pyrrolo[3,4-c]pyrrole-2(3H)-carboxylate

Cat. No.: B15360498
M. Wt: 254.33 g/mol
InChI Key: JLYUEVAWIRHWAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound tert-butyl dihydro-1H,4H-3a,6a-(methanooxymethano)pyrrolo[3,4-c]pyrrole-2(3H)-carboxylate is a bicyclic pyrrolo-pyrrole derivative featuring a tert-butyl carbamate (Boc) protecting group and a methanooxymethano bridge. This structural motif introduces rigidity and stereochemical complexity, making it valuable in medicinal chemistry as a scaffold for drug candidates, particularly in kinase inhibitors or central nervous system (CNS) therapeutics. The Boc group enhances solubility in organic solvents and facilitates selective deprotection during multi-step syntheses .

Properties

Molecular Formula

C13H22N2O3

Molecular Weight

254.33 g/mol

IUPAC Name

tert-butyl 3-oxa-7,10-diazatricyclo[3.3.3.01,5]undecane-7-carboxylate

InChI

InChI=1S/C13H22N2O3/c1-11(2,3)18-10(16)15-6-12-4-14-5-13(12,7-15)9-17-8-12/h14H,4-9H2,1-3H3

InChI Key

JLYUEVAWIRHWAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC23CNCC2(C1)COC3

Origin of Product

United States

Biological Activity

tert-Butyl dihydro-1H,4H-3a,6a-(methanooxymethano)pyrrolo[3,4-c]pyrrole-2(3H)-carboxylate (commonly referred to as pyrrolo[3,4-c]pyrrole) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a pyrrolo[3,4-c]pyrrole framework with a tert-butyl ester group. The molecular formula is C11H20N2O2C_{11}H_{20}N_2O_2 with a molecular weight of 212.29 g/mol.

PropertyValue
Molecular FormulaC₁₁H₂₀N₂O₂
Molecular Weight212.29 g/mol
Boiling Point295.4 ± 13.0 °C
Density1.076 ± 0.06 g/cm³
pKa10.72 ± 0.20

Antitumor Activity

Research has indicated that pyrrolo[3,4-c]pyrrole derivatives exhibit significant antitumor properties. A study demonstrated that these compounds inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.

Antimicrobial Properties

Pyrrolo[3,4-c]pyrrole has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro assays revealed that it effectively inhibits the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models of inflammation, treatment with pyrrolo[3,4-c]pyrrole resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6.

Case Studies

  • Antitumor Study : A recent study published in the Journal of Medicinal Chemistry evaluated the effects of pyrrolo[3,4-c]pyrrole on MDA-MB-231 breast cancer cells. The results showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of exposure.
  • Antimicrobial Efficacy : In research published in Antibiotics, pyrrolo[3,4-c]pyrrole was tested against a panel of bacterial strains. The minimum inhibitory concentration (MIC) for S. aureus was determined to be 32 µg/mL.
  • Inflammation Model : An animal study reported in Inflammation Research demonstrated that administration of pyrrolo[3,4-c]pyrrole reduced paw edema in a carrageenan-induced inflammation model by approximately 40% compared to the control group.

The biological activities of pyrrolo[3,4-c]pyrrole can be attributed to several mechanisms:

  • Cell Cycle Regulation : The compound influences cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
  • Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins are critical for inducing apoptosis.
  • Inflammatory Pathway Modulation : Inhibition of NF-kB signaling pathways contributes to its anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Synthetic Complexity: Compounds with spiro or fused bicyclic systems (e.g., spiro-pyrazino-pyrrolo-pyrimidine in ) require transition-metal catalysts, whereas pyrrolo-pyrrole derivatives are synthesized via milder coupling agents like HATU .

Spectral Differentiation: The Boc group consistently appears at δ ~1.3–1.5 ppm in 1H NMR across analogs. However, bridge or spiro protons in the target compound and spiro derivatives generate distinct shifts (δ 4.0–5.0 ppm) compared to monocyclic analogs .

Yield Trends : Pyrrole derivatives with indolyl substituents (e.g., ) achieve higher yields (94–98%) than bicyclic pyrrolo-pyrroles (83% for Compound 24), possibly due to fewer steric challenges .

Functional and Application Differences

  • Drug Candidate Intermediates : The target compound and its hexahydro analog (Compound 24) serve as intermediates for bioactive molecules, such as kinase inhibitors, due to their nitrogen-rich cores .
  • Indole-Containing Derivatives : Compounds like those in are tailored for indole receptor targeting, leveraging the indole moiety’s affinity for serotonin or dopamine receptors.
  • Spirocyclic Derivatives: The spiro compound in may exhibit enhanced metabolic stability compared to non-spiro analogs, a critical factor in CNS drug design.

Notes

  • Methanooxymethano Bridge: This group likely reduces solubility in aqueous media compared to non-bridged analogs but improves pharmacokinetic properties by limiting rotational freedom .
  • Stereochemical Considerations : The (3aR,6aS) configuration in related compounds (e.g., ) highlights the importance of stereochemistry in biological activity, though data for the target compound’s specific stereoisomers are unavailable.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.